1-Propylcytosine
Overview
Description
1-Propylcytosine is a modified nucleoside that has garnered significant attention due to its potential therapeutic and environmental applications. It is a derivative of cytosine, a pyrimidine nucleobase, with a propyl group attached at the 1-position of the pyrimidine ring. This structural modification imparts unique properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Propylcytosine typically involves the alkylation of cytosine. One common method is the reaction of cytosine with propyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Propylcytosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its original nucleoside form.
Substitution: The propyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Propylcytosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in nucleic acid research to study DNA and RNA interactions.
Medicine: Potential therapeutic applications include antiviral and anticancer research.
Industry: It is used in the development of novel materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Propylcytosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to mutations or inhibit the replication of viral genomes, making it a potential antiviral agent. The molecular targets include DNA and RNA polymerases, and the pathways involved are related to nucleic acid metabolism .
Comparison with Similar Compounds
1-Propylcytosine can be compared with other cytosine derivatives such as:
5-Methylcytosine: Known for its role in epigenetic regulation.
5-Hydroxymethylcytosine: Involved in DNA demethylation processes.
1-Methylcytosine: Another modified nucleoside with distinct biological properties. What sets this compound apart is its unique propyl group, which imparts different chemical and biological properties compared to other cytosine derivatives.
Properties
IUPAC Name |
4-amino-1-propylpyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-4-10-5-3-6(8)9-7(10)11/h3,5H,2,4H2,1H3,(H2,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRRVOYOJYNVAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309277 | |
Record name | 1-Propylcytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50309277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22919-46-6 | |
Record name | NSC211606 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211606 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propylcytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50309277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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